molecular formula C10H10BrNO3 B6337286 5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile CAS No. 885952-72-7

5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile

Cat. No. B6337286
CAS RN: 885952-72-7
M. Wt: 272.09 g/mol
InChI Key: PXALNPONAUQQCK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile, or 5-Bromo-2-EtO-3-MeO-benzonitrile, is an organic compound with a variety of uses in scientific research. It is a versatile compound, and its properties make it an ideal choice for a wide range of experiments and applications.

Scientific Research Applications

5-Bromo-2-EtO-3-MeO-benzonitrile has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a catalyst for various reactions. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of materials for the electronics industry.

Mechanism of Action

The mechanism of action of 5-Bromo-2-EtO-3-MeO-benzonitrile is not well understood. However, it is believed that the compound acts as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer is thought to be responsible for the compound's ability to catalyze various reactions, as well as its ability to act as a starting material for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-EtO-3-MeO-benzonitrile are not well understood. However, the compound has been shown to have some anti-inflammatory properties, and it has been used in the synthesis of pharmaceuticals for this purpose. In addition, the compound has been shown to have some antioxidant properties, which may be beneficial for the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-2-EtO-3-MeO-benzonitrile in laboratory experiments is its versatility. The compound is relatively easy to synthesize, and it can be used in a wide range of experiments and applications. However, the compound is relatively unstable, and it is sensitive to light and moisture. Therefore, it should be stored carefully, and experiments should be performed in anhydrous conditions.

Future Directions

The potential future directions for research involving 5-Bromo-2-EtO-3-MeO-benzonitrile include further investigation of its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. In addition, the compound could be used as a starting material for the synthesis of other organic compounds, and its ability to act as an electron donor could be further explored. Finally, the compound could be used in the synthesis of materials for the electronics industry, such as semiconductors and transistors.

Synthesis Methods

The synthesis of 5-Bromo-2-EtO-3-MeO-benzonitrile is typically performed in two steps. The first step involves the reaction of 2-bromoethanol with 3-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate compound, which is then reacted with sodium borohydride in the presence of a base to produce 5-Bromo-2-EtO-3-MeO-benzonitrile. The synthesis is typically performed in anhydrous conditions, and the reaction is typically carried out at room temperature.

properties

IUPAC Name

5-bromo-2-(2-hydroxyethoxy)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-9-5-8(11)4-7(6-12)10(9)15-3-2-13/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXALNPONAUQQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile

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